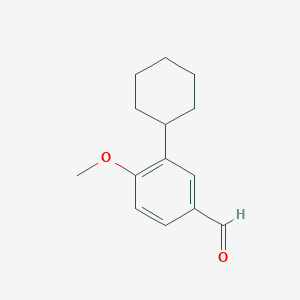

3-Cyclohexyl-4-methoxybenzaldehyde

Description

Contextual Significance of Substituted Aromatic Aldehydes in Organic Synthesis

Substituted aromatic aldehydes are a cornerstone of organic synthesis, valued for their versatility as both key intermediates and target molecules. wisdomlib.orgfiveable.me The aldehyde functional group, attached to an aromatic ring, is a hub of reactivity, participating in a vast array of chemical transformations. These compounds are fundamental building blocks for creating more complex molecular architectures, including pharmaceuticals, agrochemicals, dyes, and fragrances. nih.govnumberanalytics.com

Their utility stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic addition reactions. numberanalytics.comquora.com This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, forming the basis for well-known reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions like nitration and halogenation, with the existing substituents directing the position of new functional groups. numberanalytics.com The interplay between the aldehyde and other ring substituents allows for fine-tuning of the molecule's electronic properties and reactivity, making them indispensable tools for synthetic chemists. wisdomlib.orgscience.gov

Strategic Importance of Cyclohexyl and Methoxy (B1213986) Moieties in Molecular Design and Function

The specific combination of a cyclohexyl and a methoxy group on the benzaldehyde (B42025) scaffold is of particular interest in molecular design, especially in the field of medicinal chemistry.

The cyclohexyl group , a non-polar, bulky, three-dimensional scaffold, is often incorporated into drug candidates to enhance binding affinity with hydrophobic pockets in target proteins. nih.gov Its conformational rigidity, compared to a flexible alkyl chain, can limit the number of available conformations a molecule can adopt, which can lead to increased potency and selectivity by reducing the entropic penalty upon binding. nih.govacs.org In structure-activity relationship (SAR) studies, replacing a phenyl group with a cyclohexenyl or cyclohexyl ring has been shown to be critical for the biological activity of certain compounds, highlighting the importance of this specific aliphatic ring system. nih.gov The inclusion of bulky cyclohexyl fragments is a known strategy in the synthesis of complex molecules, including those derived from commercial drugs. acs.orgacs.org

The methoxy group (-OCH₃) is a small, versatile substituent that can profoundly influence a molecule's properties. drughunter.comyoutube.com While it is often considered a non-lipophilic group when attached to an aromatic ring, it can significantly enhance ligand-target binding through hydrogen bond acceptor capabilities and other interactions. tandfonline.comresearchgate.net The methoxy group is prevalent in a multitude of approved drugs and natural products. nih.gov Its presence can improve metabolic stability and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net However, it can also be a site of metabolism via O-demethylation by cytochrome P450 enzymes, a factor that medicinal chemists must consider during drug design. tandfonline.com

The placement of these two groups on the benzaldehyde ring—the bulky, lipophilic cyclohexyl group at position 3 and the small, polar methoxy group at position 4—creates a unique substitution pattern with potential for novel biological activities and synthetic applications.

Overview of Current Research Trends for Aryl Aldehydes with Complex Substitution Patterns

Modern organic synthesis is increasingly focused on the development of novel methods to create complex and multi-functionalized aromatic aldehydes. nih.gov Traditional methods like electrophilic aromatic substitution have limitations in controlling the position of substituents on the aromatic ring. nih.gov Consequently, new strategies are emerging to overcome these challenges.

One significant trend is the use of advanced catalytic systems. This includes photoredox, organocatalysis, and transition metal catalysis to enable new types of bond formations under mild conditions. nih.govrsc.org For instance, a "desaturative" approach has been developed where highly substituted aromatic aldehydes are assembled from saturated cyclohexene (B86901) precursors, offering a mechanistically distinct alternative to classical aromatic substitution. nih.gov This highlights a move towards building complexity from non-aromatic starting materials.

Research also focuses on the late-stage functionalization of complex molecules, where a substituent is introduced or modified in one of the final steps of a synthesis. This is particularly valuable in drug discovery for rapidly generating analogues for SAR studies. The development of reactions that tolerate a wide range of functional groups is a key objective in this area. science.govwordpress.com The synthesis of aromatic aldehydes with intricate substitution patterns, such as the combination of alkyl, alkoxy, and other functional groups, is central to exploring new chemical space and discovering molecules with unique properties.

Identification of Knowledge Gaps and Prospective Research Avenues for 3-Cyclohexyl-4-methoxybenzaldehyde Chemistry

The primary knowledge gap concerning this compound is its fundamental characterization. As the compound is not described in readily accessible chemical literature, the immediate research avenue is its chemical synthesis. A potential synthetic route could involve the Friedel-Crafts alkylation or acylation of a suitable methoxy-substituted precursor, followed by functional group manipulations to install the cyclohexyl and aldehyde moieties.

Once synthesized, a thorough characterization would be essential. This would involve:

Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Physicochemical Property Determination: Measurement of key properties such as melting point, boiling point, and solubility.

X-ray Crystallography: If a suitable crystal can be obtained, this would provide definitive proof of the three-dimensional structure and substitution pattern.

Following characterization, research could expand into several areas:

Reactivity Studies: Investigating its participation in standard aldehyde reactions (e.g., oxidation, reduction, condensation) to understand how the bulky cyclohexyl group influences the reactivity of the aldehyde.

Medicinal Chemistry: Screening the compound for biological activity. Given the properties of the cyclohexyl and methoxy groups, it could be a candidate for anticancer or antimicrobial research. Its structure could serve as a scaffold for building a library of derivatives to probe structure-activity relationships.

Materials Science: Exploring its potential as a building block for polymers or liquid crystals, where the unique shape and polarity of the molecule could lead to novel material properties.

In essence, this compound represents a blank slate, offering numerous opportunities for fundamental research and potential applications.

Data Tables

As experimental data for this compound is not available, the following tables provide data for structurally related compounds to offer a basis for comparison.

Table 1: Predicted Physicochemical Properties for this compound Note: These values are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Prediction source: PubChem CID 167385960

Table 2: Physical Properties of Related Aromatic Aldehydes

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxybenzaldehyde (B44291) | O(C)c1ccc(cc1)C=O | 136.15 | -1 | 248 |

| 3-Hydroxy-4-methoxybenzaldehyde | HOC₆H₃(OCH₃)CHO | 152.15 | 113-115 | 179 (at 15 mmHg) |

| 3-Methoxybenzaldehyde | COC₁=CC=C(C=O)C=C₁ | 136.15 | N/A (liquid) | 143 (at 50 mmHg) |

| Benzaldehyde | C₆H₅CHO | 106.12 | -26 | 178.1 |

Structure

3D Structure

Properties

CAS No. |

258831-93-5 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-cyclohexyl-4-methoxybenzaldehyde |

InChI |

InChI=1S/C14H18O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |

InChI Key |

IYLZNMMLNXAKQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclohexyl 4 Methoxybenzaldehyde and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the 3-Cyclohexyl-4-methoxybenzaldehyde Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, several logical disconnection strategies can be envisioned, focusing on the formation of the key carbon-carbon and carbon-oxygen bonds, as well as functional group introductions.

The primary disconnection points for the target molecule (I) are:

Aryl-Cyclohexyl C-C bond: This is a key bond, and its disconnection leads to a substituted anisole (B1667542) derivative (II) and a cyclohexyl synthon (III). This bond can be formed via catalytic cross-coupling reactions or electrophilic aromatic substitution.

Formyl Group Introduction (FGI): The aldehyde group can be installed onto a pre-formed 2-cyclohexyl-1-methoxybenzene (IV) via formylation reactions. This is a common functional group interconversion.

Methoxy (B1213986) Group Introduction: The methoxy group can be introduced via nucleophilic aromatic substitution on a precursor with a suitable leaving group (V) or through the methylation of a corresponding phenol (B47542) (VI).

These disconnections suggest several synthetic pathways. For instance, one route could involve the coupling of a cyclohexyl group to a methoxy-substituted benzene (B151609) ring, followed by formylation. Alternatively, the aldehyde and another functional group could be present on the ring before the introduction of the cyclohexyl or methoxy group. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials.

Regioselective Functionalization of Benzene Derivatives for Cyclohexyl and Methoxy Introduction

Achieving the desired 1,2,4-substitution pattern on the benzene ring requires highly regioselective reactions. The directing effects of the substituents play a crucial role in determining the outcome of the synthetic steps.

Directed Ortho-Metalation and Related Strategies for Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgnumberanalytics.com The methoxy group (-OCH₃) is a well-known, albeit moderate, DMG. organic-chemistry.org

In this strategy, a methoxy-substituted aromatic compound is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The DMG coordinates with the lithium ion, directing the deprotonation to the nearest ortho-position, forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile.

For the synthesis of the this compound scaffold, one could start with 4-bromo-1-methoxybenzene. The bromine atom can be used to introduce the cyclohexyl group. However, a more direct DoM approach would involve starting with a compound like 1-methoxybenzene (anisole). The methoxy group would direct lithiation to the C2 position. Quenching this aryllithium species with a cyclohexyl electrophile (e.g., cyclohexyl bromide) would yield 2-cyclohexylanisole. Subsequent formylation at the para-position would lead to the target molecule. The challenge lies in controlling the regioselectivity of the final formylation step.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths organic-chemistry.orgbaranlab.orguwindsor.ca

| Strength | Directing Group Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, Oxazolines |

| Moderate | -OCH₃, -NHCO₂R, -CH₂NR₂ |

| Weak | -F, -Cl, -CF₃ |

Electrophilic Aromatic Substitution and Formylation Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmsu.edu The introduction of the cyclohexyl and formyl groups can be achieved through SEAr reactions, but regioselectivity is a major consideration.

The methoxy group is a strong activating group and an ortho, para-director. wikipedia.org Therefore, direct electrophilic attack on 4-methoxybenzaldehyde (B44291) would likely yield substitution at the C3 position, ortho to the methoxy group and meta to the deactivating formyl group.

Friedel-Crafts Alkylation: Introducing the cyclohexyl group could be attempted via Friedel-Crafts alkylation of 4-methoxybenzaldehyde using cyclohexene (B86901) and a strong acid catalyst or cyclohexyl chloride with a Lewis acid like AlCl₃. msu.edu However, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements, although the latter is not a concern with a cyclohexyl cation. msu.edu

Formylation: If starting with 2-cyclohexylanisole, a formylation reaction is needed to install the aldehyde group. Common formylation methods include:

Vilsmeier-Haack Reaction: Uses phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, a mild electrophile.

Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). This method is generally suitable for simple arenes.

Duff Reaction: Uses hexamethylenetetramine as the formylating agent on activated phenols.

Given that the starting material (2-cyclohexylanisole) has an activating methoxy group and a moderately bulky cyclohexyl group, the formylation would be expected to occur primarily at the sterically accessible para-position relative to the methoxy group, yielding the desired product.

Nucleophilic Aromatic Substitution Pathways for Methoxy Installation

Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing the methoxy group. researchgate.net This pathway requires an aromatic ring substituted with a good leaving group (such as a halide or a nitro group) and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. researchgate.netntu.edu.sg

A plausible SNAr strategy for this synthesis could start with 3-cyclohexyl-4-fluorobenzaldehyde or 3-cyclohexyl-4-nitrobenzaldehyde. The aldehyde group acts as the necessary EWG, activating the ring for nucleophilic attack. Reaction with a methoxide (B1231860) source, like sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), would displace the fluoride (B91410) or nitro group to install the methoxy group. researchgate.netwalisongo.ac.id The rate of substitution is highly dependent on the nature of the leaving group and the reaction conditions. scispace.com

Table 2: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate |

|---|---|

| -F | High |

| -NO₂ | High |

| -Cl | Moderate |

| -Br | Moderate |

| -I | Low |

Catalytic Approaches to Carbon-Carbon and Carbon-Oxygen Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods, particularly those using transition metals, to form C-C and C-O bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Cyclohexyl Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions offer a highly efficient route to form the aryl-cyclohexyl bond in the target molecule.

The general approach involves the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. nih.govrsc.org

Suzuki Coupling: This reaction couples an aryl halide (e.g., 3-bromo-4-methoxybenzaldehyde (B45424) or 4-bromo-2-cyclohexyl-1-methoxybenzene) with a cyclohexylboronic acid or its ester derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov

Stille Coupling: This involves the reaction of an aryl halide with an organostannane reagent, such as cyclohexyltributyltin. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. youtube.com One could envision a reaction between 3-bromo-4-methoxybenzaldehyde and cyclohexene. However, this typically requires an sp²-hybridized carbon in the alkene and may lead to mixtures of products.

The Suzuki coupling is often the preferred method due to the relatively low toxicity and stability of boronic acids. A plausible route would be the Suzuki coupling of 3-bromo-4-methoxybenzaldehyde with cyclohexylboronic acid, which would directly yield this compound.

Table 3: Key Components of a Typical Suzuki Cross-Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Electrophile | 3-Bromo-4-methoxybenzaldehyde | Provides the aromatic scaffold. |

| Organoboron Reagent | Cyclohexylboronic acid | Provides the cyclohexyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and influences reactivity. |

| Base | K₂CO₃, Na₂CO₃, CsF | Activates the organoboron species and participates in the catalytic cycle. |

| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and influences reaction temperature. |

Transition Metal-Free Cyclohexylation and Methoxylation Methods

While transition-metal-catalyzed cross-coupling reactions are powerful tools, the development of transition-metal-free alternatives is a growing area of research aimed at reducing cost and metal contamination in final products. The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported from an acyclic precursor, involving a multi-step sequence that includes cyclization and aromatization, but this specific route does not represent a direct, metal-free cyclohexylation of a pre-existing aromatic ring. whiterose.ac.uk

For the direct synthesis of this compound without transition metals, one might envision theoretical pathways based on established methodologies for C-C and C-O bond formation. For instance, Friedel-Crafts type reactions using a cyclohexyl electrophile could be explored for the cyclohexylation step, although these often require Lewis or Brønsted acid catalysts which can present their own challenges regarding selectivity and environmental impact. ncert.nic.in Similarly, nucleophilic aromatic substitution (SNAr) reactions could be considered for the methoxylation step, but this typically requires strong electron-withdrawing groups to activate the aromatic ring, a condition not present in the likely precursors.

A more modern approach could involve organocatalysis. For example, the development of organocatalysts for direct α-functionalization of aldehydes and ketones demonstrates the potential for metal-free C-C bond formation. nih.gov While direct cyclohexylation of a benzaldehyde (B42025) derivative using these methods is not yet established, the field is rapidly evolving.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly integral to synthetic design. rsc.orgresearchgate.net For the synthesis of benzaldehyde derivatives, this involves prioritizing routes that use safer solvents, recyclable catalysts, and energy-efficient conditions.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often, enhanced reaction rates. tandfonline.com The Claisen-Schmidt reaction, which can be used to synthesize α,α′-bis-(substituted-benzylidene)cycloalkanones from substituted benzaldehydes, has been successfully performed under solvent-free conditions using a simple grinding technique with solid sodium hydroxide, achieving excellent yields. nih.gov Similarly, a green Knoevenagel condensation to transform benzaldehydes into α,β-unsaturated acids has been developed as a solvent-free procedure using environmentally benign amine catalysts. tandfonline.comresearchgate.net

| Reaction Type | Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | Cyclohexanone & Benzaldehyde | NaOH (solid) | Grinding, 5 min | 98% | nih.gov |

| Knoevenagel Condensation | Syringaldehyde & Malonic Acid | Ammonium Bicarbonate | Solvent-free, 90°C, 2h | High Conversion | tue.nl |

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Aqueous dimethylamine (B145610) has proven to be an efficient and economical reagent for converting various benzal halides into their corresponding benzaldehydes, often completing the reaction in under an hour. thieme-connect.comorganic-chemistry.orgthieme-connect.com Furthermore, innovative processes like reactive distillation have been developed for the synthesis of natural benzaldehyde via hydrolysis in an aqueous phase, using phase-transfer catalysts like β-cyclodextrin to overcome the immiscibility of reactants. acs.org Such methods significantly improve process economics by reducing waste and reaction time. acs.org

Catalysis is a cornerstone of green chemistry, and the development of recoverable and reusable catalysts is paramount.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer straightforward separation from the reaction mixture, enabling easy recovery and recycling. nih.govnih.gov This is advantageous for both economic and environmental reasons. A wide array of materials, including metal-organic frameworks (MOFs), zeolites, carbon materials, and silicas, have been explored as supports for catalytically active metals. mdpi.comnih.gov For instance, lanthanide-based MOFs have been employed as efficient and reusable heterogeneous catalysts for the acetalization of benzaldehyde. nih.gov Similarly, magnetic Ag/Fe₂O₃ nanoparticles have shown high catalytic activity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. asianpubs.org These systems often operate under mild reaction conditions and can prevent the loss and poisoning of acid sites that can occur with conventional catalysts. acs.orgacs.org

| Catalyst System | Reaction | Key Advantage | Reference |

|---|---|---|---|

| Lanthanide-Oxalate MOFs | Acetalization of Benzaldehyde | High yield (up to 90%), stable regeneration over 4 cycles | nih.gov |

| Magnetic Ag/Fe₂O₃ | Oxidation of Benzyl Alcohol to Benzaldehyde | High catalytic activity, easy separation | asianpubs.org |

| pCN/MXene Heterojunction | Acetalization of Benzaldehyde | In-situ generation of dual acid sites, resistance to water-induced deactivation | acs.orgacs.org |

| Fly Ash Zeolite with Metal Complexes | Phenol Hydroxylation | Economical catalyst from industrial waste, facilitates product selectivity | nih.gov |

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic and expensive metals. nih.gov N-Heterocyclic carbenes (NHCs), generated from thiazolium or imidazolium (B1220033) salts, are well-known organocatalysts for reactions like the benzoin (B196080) condensation, which involves the "umpolung" (inversion of polarity) of an aldehyde's carbonyl carbon. acs.orgacs.org More broadly, optically active α,α-diarylprolinol silyl (B83357) ethers have been developed as general organocatalysts for a range of α-functionalization reactions of aldehydes, proceeding with high yields and excellent stereoselectivity. nih.gov These catalysts operate via enamine intermediates and facilitate the formation of various C-C, C-N, and C-halogen bonds. nih.gov

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Efficiency

Fine-tuning reaction conditions is crucial for maximizing the performance of any synthetic protocol, leading to higher yields, better product purity, and improved process efficiency.

The interplay between temperature, pressure, and the molar ratios of reactants dictates reaction kinetics and equilibrium, ultimately controlling the conversion and selectivity. acs.orggoogle.com

Temperature: In the synthesis of benzaldehyde via reactive distillation, temperature is the most critical parameter, as it directly influences the reaction rate and the vapor-liquid equilibrium within the column. acs.org In other reactions, such as the iron-catalyzed reduction of 4-methoxybenzaldehyde in water, lowering the temperature from 100°C to 80°C had no negative impact on conversion, but a further decrease to 60°C resulted in a significant drop in yield, highlighting the existence of an optimal temperature range. researchgate.net

Pressure: For reactions involving gases, such as hydrogenation, pressure is a key variable. The selective synthesis of secondary amines from nitriles has been achieved using catalysts like 5Pd-Ni/SiO₂ at 6 bar or PtMo nanowires at just 1 bar of H₂, demonstrating how catalyst choice can allow for milder pressure conditions. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is often critical. In a process for producing benzaldehyde from toluene, the molar ratio of toluene to an aldehyde co-reactant must be carefully controlled within a specific range (e.g., 1:1 to 25:1) to optimize the yield. google.com Similarly, in a one-pot reduction/cross-coupling procedure, the amount of the hydride source (e.g., DIBAL-H) must be precisely controlled to ensure quantitative formation of the intermediate without unwanted side reactions. nih.govacs.org

| Reaction | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| Reduction of 4-methoxybenzaldehyde | Temperature | Complete conversion at 100°C and 80°C; conversion drops to 75% at 60°C. | researchgate.net |

| Synthesis of Benzaldehyde | Molar Ratio (Toluene:Aldehyde) | Optimal range of 1:1 to 25:1 is critical for process performance. | google.com |

| One-pot Aldehyde Synthesis | Hydride Source | Switching from DIBAL-H to Red-Al maintained conversion but dropped selectivity due to side reactions. | nih.gov |

| Catalytic Reduction | Catalyst Loading | Decreasing catalyst loading from 2 mol% led to a drop in conversion. | researchgate.net |

Strategic design of the catalyst, including the ligands in homogeneous systems and the active sites and support in heterogeneous systems, is fundamental to achieving superior synthetic outcomes. mdpi.comnumberanalytics.com

Ligand Design: In homogeneous catalysis, ligands are molecules that bind to a metal center and are crucial for modulating its electronic and steric properties. numberanalytics.comnumberanalytics.com A well-designed ligand can enhance reactivity, allowing for milder conditions, and can control selectivity, leading to the desired product with high purity. numberanalytics.com Chiral ligands, such as BINAP and DuPhos, are instrumental in asymmetric synthesis, creating a chiral environment around the metal catalyst that directs the formation of a specific enantiomer. numberanalytics.com The evolution from simple phosphine (B1218219) ligands to more sophisticated, tailored structures has been a key driver of progress in catalysis. numberanalytics.com

Multi-Component Reactions (MCRs) for Convergent Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This convergent approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable in medicinal chemistry and drug discovery. For a scaffold such as this compound, with its potential for diverse biological activities, MCRs provide an efficient pathway to a wide array of structural analogs. This section will explore the application of several key MCRs, including the Ugi, Passerini, and Gewald reactions, for the synthesis of derivatives of this compound.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups on each of the components. The general mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org

While no specific examples of the Ugi reaction with this compound are prominently reported, its reactivity is expected to be analogous to other substituted benzaldehydes. For instance, the Ugi reaction has been successfully performed with various benzaldehyde derivatives, demonstrating the feasibility of incorporating diverse aromatic aldehydes into the final product. chemspider.com The reaction of this compound with different amines, carboxylic acids, and isocyanides could generate a library of peptidomimetic compounds with potential therapeutic applications. organic-chemistry.org The modular nature of the Ugi reaction allows for systematic variation of the substituents, enabling a thorough exploration of the structure-activity relationship of the resulting derivatives.

Table 1: Representative Ugi Reaction for the Synthesis of a this compound Derivative (Hypothetical)

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-((N-(benzyl)acetyl)amino)-2-(3-cyclohexyl-4-methoxyphenyl)acetamide |

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Discovered in 1921, it is one of the oldest MCRs and has found widespread use in the synthesis of depsipeptides and other biologically active molecules. wikipedia.orgrsc.org The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where the three components come together in a cyclic transition state. wikipedia.orgorganic-chemistry.org

The Passerini reaction is well-suited for the derivatization of aldehydes like this compound. The reaction's tolerance for various functional groups allows for the use of a wide range of carboxylic acids and isocyanides, leading to a diverse set of α-acyloxy amides. nih.gov These products can serve as valuable intermediates for further synthetic transformations or be screened directly for biological activity. The hydrolytic stability of the ester linkage in the Passerini adducts can be modulated by the steric and electronic properties of the starting materials, a crucial consideration in drug design. nih.gov

Table 2: Representative Passerini Reaction for the Synthesis of a this compound Derivative (Hypothetical)

The Gewald reaction is a versatile MCR for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It typically involves the condensation of an aldehyde or ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene (B33073) ring. wikipedia.org

Given that this compound is an aldehyde, it is a suitable substrate for the Gewald reaction. By reacting it with an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur, a variety of 2-aminothiophene derivatives bearing the 3-cyclohexyl-4-methoxyphenyl substituent can be synthesized. sciforum.netderpharmachemica.com These thiophene derivatives are valuable scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. sciforum.net The reaction conditions for the Gewald synthesis can often be modified to be more environmentally friendly, for example, by using microwave irradiation or solvent-free conditions. derpharmachemica.com

Table 3: Representative Gewald Reaction for the Synthesis of a this compound Derivative (Hypothetical)

| Aldehyde | Activated Nitrile | Sulfur | Base | Product |

| This compound | Malononitrile | S₈ | Morpholine | 2-Amino-4-(3-cyclohexyl-4-methoxyphenyl)thiophene-3-carbonitrile |

| This compound | Ethyl cyanoacetate | S₈ | Morpholine | Ethyl 2-amino-4-(3-cyclohexyl-4-methoxyphenyl)thiophene-3-carboxylate |

In addition to these, other MCRs can be envisioned for the derivatization of this compound. For example, the synthesis of quinoline (B57606) derivatives, another important class of heterocyclic compounds in medicinal chemistry, can be achieved through various MCRs involving aldehydes. nih.govrsc.orgnih.govmdpi.com These reactions offer a convergent and efficient route to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

Chemical Reactivity and Derivatization Pathways of 3 Cyclohexyl 4 Methoxybenzaldehyde

Nucleophilic Addition Reactions to the Aldehyde Carbonyl Group

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol or undergoes subsequent elimination.

Aldol (B89426) and Knoevenagel Condensation Reactions

As 3-Cyclohexyl-4-methoxybenzaldehyde lacks α-hydrogens, it cannot form an enolate itself and thus cannot act as the nucleophilic component in an Aldol condensation. However, it is an excellent electrophilic partner in crossed-Aldol and Knoevenagel condensations.

In a crossed-Aldol condensation , it reacts with an enolizable ketone or aldehyde, such as acetone (B3395972), under basic conditions (e.g., NaOH or KOH). magritek.comazom.com The enolate of the ketone attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone. The steric bulk of the ortho-cyclohexyl group may necessitate slightly more forcing conditions compared to less hindered aldehydes like 4-methoxybenzaldehyde (B44291). azom.com

The Knoevenagel condensation is a related reaction where the nucleophile is an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malonic acid, diethyl malonate, or malononitrile (B47326). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or sodium acetate. wikipedia.orgnih.gov The initial addition product dehydrates spontaneously to yield a stable C=C double bond, driven by the formation of a conjugated system. This reaction is highly effective for producing substituted alkenes from aldehydes. sigmaaldrich.comorganic-chemistry.org

Table 1: Representative Knoevenagel Condensation of this compound Reaction based on analogous condensations with substituted benzaldehydes.

| Reactant | Reagents/Catalyst | Solvent | Anticipated Product |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol (B145695) or Acetic Acid | (2-(3-Cyclohexyl-4-methoxybenzylidene)malononitrile) |

| Diethyl malonate | Piperidine, Acetic Acid | Benzene (B151609) (reflux) | Diethyl 2-(3-cyclohexyl-4-methoxybenzylidene)malonate |

| Malonic Acid | Pyridine (Doebner modification) | Pyridine | (E)-3-(3-Cyclohexyl-4-methoxyphenyl)acrylic acid |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are fundamental for converting carbonyls into alkenes (olefins).

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium (B103445) salt and a strong base like n-butyllithium. wikipedia.orgmasterorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane ring. This ring then fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. libretexts.orgadichemistry.com The stereochemical outcome depends on the ylide's stability; unstabilized ylides generally produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that it predominantly forms the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com The byproduct, a water-soluble phosphate (B84403) ester, is also easier to remove than triphenylphosphine oxide. alfa-chemistry.com Given its efficiency, the HWE reaction is a preferred method for creating E-olefins from aldehydes like this compound. conicet.gov.ar

Table 2: Olefination Reactions for Alkene Synthesis Reactions based on established olefination protocols.

| Reaction Type | Key Reagent | Typical Base | Anticipated Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | (Z)-1-cyclohexyl-2-methoxy-4-vinylbenzene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium hydride (NaH) | Ethyl (E)-3-(3-cyclohexyl-4-methoxyphenyl)acrylate |

Schiff Base and Imine Formation for Nitrogen-Containing Derivatives

This compound readily reacts with primary amines under mild, often acid-catalyzed, conditions to form imines, also known as Schiff bases. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). The formation of Schiff bases is a common derivatization technique, as these compounds are valuable intermediates in organic synthesis and can exhibit a range of biological activities. researchgate.netjmchemsci.com

Table 3: Schiff Base Formation Reaction based on analogous reactions with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other benzaldehydes. researchgate.net

| Primary Amine Reactant | Conditions | Product Class |

|---|---|---|

| Aniline | Ethanol, reflux, catalytic acetic acid | N-aryl imine |

| Cyclohexylamine | Methanol (B129727), room temperature | N-alkyl imine |

| Hydrazine (B178648) | Ethanol, reflux | Hydrazone |

Grignard and Organolithium Reagent Additions

Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the carbonyl carbon of this compound. masterorganicchemistry.comyoutube.com This reaction is a powerful method for forming new carbon-carbon bonds. The initial nucleophilic addition yields a magnesium or lithium alkoxide intermediate. Subsequent workup with a weak acid (e.g., NH₄Cl solution or dilute HCl) protonates the alkoxide to furnish a secondary alcohol. pressbooks.pubyoutube.com The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol. The bulky ortho-cyclohexyl group can sterically hinder the approach of very large organometallic reagents, potentially reducing the reaction yield.

Table 4: Addition of Organometallic Reagents Reactions based on general principles of Grignard and organolithium additions to aldehydes.

| Reagent | Solvent | Final Product after Acidic Workup |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | 1-(3-Cyclohexyl-4-methoxyphenyl)ethanol |

| Phenyllithium (C₆H₅Li) | Diethyl ether or THF | (3-Cyclohexyl-4-methoxyphenyl)(phenyl)methanol |

Cyanohydrin Formation and Subsequent Transformations

The addition of a cyanide ion (CN⁻) to this compound results in the formation of a cyanohydrin. libretexts.org This reaction is typically performed using a source of cyanide like sodium or potassium cyanide (NaCN or KCN) in the presence of an acid, which generates HCN in situ. libretexts.org The cyanide ion acts as a carbon nucleophile, attacking the carbonyl carbon to form a tetrahedral cyano-alkoxide intermediate, which is then protonated. youtube.comyoutube.com

Cyanohydrins are exceptionally versatile synthetic intermediates. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with a strong hydride agent like lithium aluminum hydride (LiAlH₄) to form a β-aminoalcohol. youtube.com This pathway provides a valuable method for transforming an aldehyde into more complex functional groups.

Table 5: Cyanohydrin Formation and Transformation Reactions based on established protocols for cyanohydrin chemistry.

| Reaction Stage | Reagents | Product |

|---|---|---|

| Formation | NaCN, H₂SO₄ (catalytic) | 2-(3-Cyclohexyl-4-methoxyphenyl)-2-hydroxyacetonitrile (Cyanohydrin) |

| Hydrolysis | H₃O⁺, heat | 2-(3-Cyclohexyl-4-methoxyphenyl)-2-hydroxyacetic acid |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | 2-Amino-1-(3-cyclohexyl-4-methoxyphenyl)ethanol |

Redox Transformations of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized or reduced.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄) will effectively convert the aldehyde to 3-Cyclohexyl-4-methoxybenzoic acid.

Reduction of the aldehyde yields the corresponding primary alcohol, (3-Cyclohexyl-4-methoxyphenyl)methanol. This transformation is typically accomplished with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. nih.gov Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions. Catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) can also be used for the reduction. The reduction of the closely related 4-methoxybenzaldehyde is a well-established procedure. researchgate.netresearchgate.net

Table 6: Redox Reactions of the Aldehyde Group Reactions based on standard oxidation/reduction methods for aromatic aldehydes.

| Transformation | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Aqueous base, then acidify | 3-Cyclohexyl-4-methoxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | (3-Cyclohexyl-4-methoxyphenyl)methanol |

Selective Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Cyclohexyl-4-methoxybenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO4) and chromic acid (H2CrO4) to milder and more selective reagents.

For instance, the use of selenium dioxide (SeO2) with hydrogen peroxide (H2O2) offers an environmentally friendly approach to aldehyde oxidation. nih.gov While direct studies on this compound are not prevalent in the literature, by analogy to other substituted benzaldehydes, this method is expected to be effective. The reaction likely proceeds through the formation of a peroxy-seleninic acid intermediate which acts as the active oxidizing species.

A general procedure for such an oxidation is presented below:

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | KMnO4, NaOH | Water | Heat | 3-Cyclohexyl-4-methoxybenzoic acid |

| This compound | Jones Reagent (CrO3, H2SO4) | Acetone | 0°C to r.t. | 3-Cyclohexyl-4-methoxybenzoic acid |

| This compound | Ag2O, NaOH | Water/Ethanol | Room Temp | 3-Cyclohexyl-4-methoxybenzoic acid |

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde group in this compound can be reduced to a primary alcohol, (3-Cyclohexyl-4-methoxyphenyl)methanol, or further to a methyl group, 4-cyclohexyl-1-methyl-2-methoxybenzene.

The reduction to the corresponding alcohol is typically achieved using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is often preferred for its selectivity and ease of handling. The reaction is generally carried out in alcoholic solvents like ethanol or methanol. Zirconium and hafnium-based catalysts have also been shown to be effective for the reduction of substituted benzaldehydes to their corresponding alcohols. osti.gov

For the complete reduction of the aldehyde to a hydrocarbon (a methyl group), more forcing conditions are required. Classic methods include the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) and the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). These reactions are suitable for substrates that can withstand harsh basic or acidic conditions, respectively.

| Desired Product | Reagent | Solvent | Conditions |

| (3-Cyclohexyl-4-methoxyphenyl)methanol | NaBH4 | Methanol | Room Temp |

| (3-Cyclohexyl-4-methoxyphenyl)methanol | LiAlH4, then H3O+ | Diethyl ether | Reflux |

| 4-Cyclohexyl-1-methyl-2-methoxybenzene | Zn(Hg), HCl | Water | Reflux |

| 4-Cyclohexyl-1-methyl-2-methoxybenzene | H2NNH2, KOH | Ethylene glycol | High Temp |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

Site-Selective Halogenation, Nitration, and Sulfonation

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and cyclohexyl groups. Both groups are ortho, para-directing. The methoxy group is a stronger activating group than the cyclohexyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the methoxy group.

The position para to the methoxy group is occupied by the cyclohexyl group. The positions ortho to the methoxy group are C2 and C6. The C6 position is sterically hindered by the adjacent cyclohexyl group. Thus, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to the aldehyde group. The aldehyde group is a deactivating, meta-directing group, which further favors substitution at C5.

Halogenation: Bromination or chlorination can be achieved using bromine (Br2) or chlorine (Cl2) with a Lewis acid catalyst like FeBr3 or FeCl3. The expected major product would be 5-bromo-3-cyclohexyl-4-methoxybenzaldehyde or 5-chloro-3-cyclohexyl-4-methoxybenzaldehyde.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). This would yield 3-cyclohexyl-4-methoxy-5-nitrobenzaldehyde.

Sulfonation: Sulfonation with fuming sulfuric acid (H2SO4/SO3) would lead to the formation of 3-cyclohexyl-4-methoxy-5-sulfobenzaldehyde.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br2, FeBr3 | 5-Bromo-3-cyclohexyl-4-methoxybenzaldehyde |

| Nitration | HNO3, H2SO4 | 3-Cyclohexyl-4-methoxy-5-nitrobenzaldehyde |

| Sulfonation | H2SO4, SO3 | 3-Cyclohexyl-4-methoxy-5-sulfobenzaldehyde |

C-H Activation and Functionalization Strategies

Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions. beilstein-journals.orgacs.orgnih.gov While specific C-H activation studies on this compound are scarce, the principles of directed C-H activation can be applied.

The aldehyde group can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position. acs.org In the case of this compound, this would correspond to the C2 and C6 positions. However, the steric bulk of the cyclohexyl group at C3 would likely hinder functionalization at C2, potentially favoring C6.

Organocatalytic C-H activation presents a metal-free alternative. beilstein-journals.org These reactions often proceed through different mechanisms and can offer complementary regioselectivity to metal-catalyzed processes. For instance, high-efficiency activation of the C-H bond in p-methoxytoluene to synthesize p-methoxybenzaldehyde has been achieved using a MnO2/CNT/Gr catalyst, highlighting the potential for C-H functionalization on similar systems. rsc.org

Cycloaddition and Rearrangement Reactions Involving the Aldehyde or Benzene Moieties

Diels-Alder and 1,3-Dipolar Cycloadditions

The benzene ring of this compound is generally unreactive as a diene in standard Diels-Alder reactions due to its aromatic stability. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org However, under specific conditions, such as in the presence of powerful dienophiles or under photochemical activation, benzene derivatives can participate in [4+2] cycloadditions. The aldehyde group, being electron-withdrawing, can activate the benzene ring towards inverse-electron-demand Diels-Alder reactions if a suitable electron-rich diene is used.

More plausibly, the aldehyde group itself can act as a dienophile in a hetero-Diels-Alder reaction. This reaction involves a diene reacting with the C=O double bond of the aldehyde to form a dihydropyran ring. The reactivity of the aldehyde as a dienophile is enhanced by its conjugation with the aromatic ring.

1,3-Dipolar cycloadditions offer a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgyoutube.comijrpc.com The aldehyde group of this compound is not a typical dipolarophile for common 1,3-dipoles like azides or nitrile oxides. However, the aromatic ring could potentially act as a dipolarophile, although this is less common. It is more conceivable that derivatives of this compound, for instance, an alkyne-substituted version, would readily participate in 1,3-dipolar cycloadditions.

Photo-induced Reactions and Electrocatalytic Transformations

The exploration of photo-induced and electrocatalytic reactions of this compound is an area of growing interest, drawing parallels from studies on structurally similar aromatic aldehydes. While specific research on the photochemical and electrocatalytic behavior of this compound is not extensively documented, the reactivity of analogous compounds, particularly 4-methoxybenzaldehyde (p-anisaldehyde), provides significant insights into its potential transformations.

Photo-induced Reactions:

The methoxy and aldehyde groups on the benzene ring of this compound are the primary sites for photochemical activity. UV irradiation can induce conformational changes and isomerization. For instance, studies on p-anisaldehyde have shown that UV excitation can lead to the interconversion of its O-cis and O-trans conformers, establishing a photostationary equilibrium that is dependent on the wavelength of the incident light. core.ac.uk This suggests that this compound could exhibit similar photo-isomerization behavior.

Furthermore, the aldehyde functional group can participate in photo-reduction or photo-oxidation reactions, depending on the reaction conditions and the presence of sensitizers or catalysts. Heterogeneous photocatalysis, often employing semiconductor catalysts like TiO2, is a potent method for the oxidation of aromatic alcohols to their corresponding aldehydes. researchgate.net This process involves the generation of electron-hole pairs upon photoactivation of the semiconductor, which then initiate redox reactions. researchgate.net It is plausible that under similar conditions, this compound could be synthesized from its corresponding alcohol or undergo further oxidation to a carboxylic acid. The efficiency of such transformations can be influenced by factors such as the catalyst, solvent, and the wavelength of light used. researchgate.net

Light-triggered click chemistry, a powerful tool for biomolecular conjugation and material science, also offers potential pathways for derivatizing this compound. nih.gov For example, photo-induced cycloaddition reactions can be employed to link the aldehyde to other molecules, creating more complex structures. nih.gov

Electrocatalytic Transformations:

Electrocatalysis provides an alternative green approach for the transformation of aromatic aldehydes. The indirect electrochemical oxidation of substituted toluenes to benzaldehydes has been widely investigated, often utilizing redox mediators like Ce⁴⁺/Ce³⁺. researchgate.net This suggests a potential electrochemical route for the synthesis of this compound from 3-cyclohexyl-4-methoxytoluene. The efficiency and selectivity of such reactions are highly dependent on the electrode material, electrolyte, and reaction temperature. researchgate.net

The aldehyde group of this compound is also susceptible to electrochemical reduction to form the corresponding alcohol or even further to a methyl group. Conversely, it can be oxidized to a carboxylic acid. The specific outcome of the electrocatalytic reaction is dictated by the electrode potential, the pH of the medium, and the nature of the electrode surface.

While direct experimental data on the photo-induced and electrocatalytic transformations of this compound remains limited, the established reactivity of its structural analogs provides a solid foundation for predicting its behavior and designing future investigations into these advanced chemical transformations.

Design and Synthesis of Complex Molecular Architectures via this compound as a Building Block

This compound serves as a valuable and versatile organic building block in the synthesis of a wide array of complex molecular architectures. sigmaaldrich.com Its utility stems from the reactive aldehyde functionality, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the substituted benzene ring, which allows for further functionalization and imparts specific physicochemical properties to the target molecules.

The aldehyde group is a key handle for constructing molecular complexity. It is particularly amenable to condensation reactions, such as the Knoevenagel condensation, which is instrumental in synthesizing derivatives like (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones. nih.gov In this type of reaction, the aldehyde reacts with an active methylene compound in the presence of a base to form a new carbon-carbon double bond.

Table 1: Examples of Knoevenagel Condensation using Substituted Benzaldehydes

| Aldehyde Reactant | Active Methylene Compound | Product | Yield (%) | Reference |

| Substituted Benzaldehydes | 3-Cyclohexyl-2-thioxothiazolidin-4-one | (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues | 65-91 | nih.gov |

Furthermore, this compound is an ideal substrate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate complex products. nih.gov The Ugi and Bucherer–Bergs reactions are prominent examples of MCRs where an aldehyde is a crucial component. nih.gov These reactions allow for the rapid assembly of diverse molecular scaffolds, which is particularly valuable in medicinal chemistry and drug discovery. nih.gov

Schiff base formation is another fundamental transformation of this compound, involving its reaction with primary amines to form imines. researchgate.netresearchgate.net These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic systems, such as azetidin-2-ones (β-lactams), thiazolidin-4-ones, and oxazoles. uobaghdad.edu.iq

Table 2: Synthesis of Heterocyclic Compounds from Schiff Bases Derived from Benzaldehydes

| Schiff Base Precursor (from Benzaldehyde) | Reagent | Heterocyclic Product | Reference |

| Schiff base | Mercaptoacetic acid | Thiazolidine-4-one | uobaghdad.edu.iq |

| Schiff base | Chloroacetyl chloride | Azetidin-2-one (β-lactam) | uobaghdad.edu.iq |

The cyclohexyl and methoxy substituents on the aromatic ring of this compound also play a crucial role in directing its application. The bulky cyclohexyl group can introduce steric hindrance and influence the conformational preferences of the resulting molecules, while the electron-donating methoxy group can modulate the reactivity of the aromatic ring and its susceptibility to electrophilic substitution.

Structural Elucidation and Advanced Characterization Methodologies in Research Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals of 3-Cyclohexyl-4-methoxybenzaldehyde.

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) for Proton and Carbon Correlations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the methoxy (B1213986) protons, and the protons of the cyclohexyl ring. The aromatic region would likely show three protons with specific splitting patterns determined by their coupling constants. The aldehydic proton would appear as a singlet at a characteristic downfield shift. The methoxy group protons would also present as a sharp singlet, while the cyclohexyl protons would produce a complex series of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be anticipated for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the carbons of the cyclohexyl ring.

To definitively link these proton and carbon signals, a suite of 2D NMR experiments is indispensable:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would reveal the coupling between the aromatic protons and the correlations among the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the aromatic protons to the surrounding quaternary carbons and the carbonyl carbon. It would also confirm the position of the cyclohexyl group and the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.8 - 10.0 | 190 - 192 |

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| Aromatic C (quaternary) | - | 125 - 165 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 57 |

| Cyclohexyl (CH) | 2.5 - 3.0 (methine) | 35 - 45 (methine) |

| Cyclohexyl (CH₂) | 1.2 - 1.9 | 25 - 35 |

Note: These are predicted ranges based on analogous compounds and may vary in the actual spectrum.

Advanced NMR Techniques (e.g., NOESY, ROESY, DEPT) for Stereochemical and Conformational Insights

To further refine the structural understanding, advanced NMR techniques would be utilized:

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY would be instrumental in determining the preferred conformation of the cyclohexyl ring relative to the benzene ring. For example, correlations between the methoxy protons and adjacent aromatic or cyclohexyl protons would provide key conformational clues.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is particularly useful for assigning the complex signals of the cyclohexyl ring in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental composition, confirming the molecular formula of C₁₄H₁₈O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. For this compound, characteristic fragmentation would be expected, such as the loss of the aldehydic proton, the methoxy group, or cleavage of the cyclohexyl ring. The analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Description |

| 218 | [M]⁺ | Molecular Ion |

| 217 | [M-H]⁺ | Loss of aldehydic proton |

| 203 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 189 | [M-CHO]⁺ | Loss of the formyl group |

| 135 | [M-C₆H₁₁]⁺ | Loss of the cyclohexyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would show characteristic absorption bands for the key functional groups. A strong absorption band is expected for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group would also give rise to a characteristic band.

Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense in Raman than in IR. This would be useful for confirming the presence of the substituted benzene ring.

Table 3: Predicted Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aldehyde (C-H) | Stretch | 2720 & 2820 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Methoxy (C-O) | Stretch | 1200 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

No published X-ray crystallography studies for this compound were found. Therefore, data on its crystal system, space group, unit-cell dimensions, and other crystallographic parameters are not available. Without a crystal structure, the absolute configuration cannot be determined through this method. While crystallographic data exists for related compounds like 4-(4-methoxyphenoxy)benzaldehyde, this information is not applicable to the unique solid-state structure of this compound.

Chromatographic and Spectroscopic Techniques for Purity Assessment in Research Batches

Specific methods and validated research findings for the purity assessment of this compound using GC-MS and HPLC are not described in the available literature. While these techniques are standard for characterization, no articles or databases provide method parameters (e.g., column type, mobile phase, temperature programs) or results (e.g., retention times, mass fragmentation patterns) specifically developed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

There are no specific GC-MS methods or fragmentation data published for the analysis of this compound. Research detailing the characteristic retention time and mass spectrum, which are essential for identifying volatile impurities and confirming the compound's identity in research batches, could not be located.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Reaction Monitoring

Similarly, no validated HPLC methods for the quantitative analysis or purity assessment of this compound are available in the scientific literature. Information regarding suitable columns, mobile phase compositions, flow rates, and detector wavelengths specifically for this analyte has not been published, precluding the creation of a data table on its HPLC analysis.

Due to the absence of specific research data for this compound, the requested article with detailed findings and data tables cannot be generated.

Computational and Theoretical Investigations of 3 Cyclohexyl 4 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used approach for predicting the molecular geometry and various reactivity parameters of organic compounds. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For 3-Cyclohexyl-4-methoxybenzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its lowest energy structure. researchgate.net These calculations would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating a range of reactivity descriptors that help in predicting how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. A lower ionization potential suggests the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to the molecule. A higher electron affinity indicates a better electron acceptor.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative basis for understanding the molecule's reactivity. researchgate.net

Table 1: Predicted Reactivity Descriptors for Benzaldehyde (B42025) Derivatives (Illustrative)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Hardness (η) | Electrophilicity (ω) |

| Benzaldehyde | 9.53 | 0.43 | 4.55 | 1.34 |

| 4-Methoxybenzaldehyde (B44291) | 8.98 | 0.35 | 4.32 | 1.19 |

| 4-Hydroxybenzaldehyde | 9.21 | 0.52 | 4.35 | 1.28 |

Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from DFT calculations. The values for this compound would be determined through specific calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and outcome of chemical reactions. acs.orgresearchgate.netacs.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgresearchgate.net The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing aldehyde group, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. dalalinstitute.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. davuniversity.org In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the key stabilizing interaction that drives the reaction forward. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzaldehyde Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.78 | -1.89 | 4.89 |

| 4-Methoxybenzaldehyde | -6.21 | -1.75 | 4.46 |

| 4-Hydroxybenzaldehyde | -6.54 | -1.98 | 4.56 |

Note: This table provides hypothetical data to illustrate the concepts of FMO analysis. Actual values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular mechanics simulations are a computational method well-suited for exploring the conformational space of large molecules. These simulations would be used to identify the most stable conformers of this compound, considering the rotation around the bond connecting the cyclohexyl ring to the benzene ring and the orientation of the methoxy (B1213986) group. It is generally expected that the most stable conformation will have the bulky cyclohexyl group in an equatorial position relative to its own ring structure to minimize steric hindrance. acs.org

An energy landscape is a map that represents the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating key bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

This analysis would reveal the relative energies of different conformers and the energy barriers for their interconversion. For instance, the energy barrier for the chair-to-chair interconversion of the cyclohexyl ring could be determined, as well as the rotational barrier around the aryl-cyclohexyl bond. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

For reactions involving this compound, such as its oxidation or reduction, computational modeling can be employed to elucidate the pathway. For example, in a nucleophilic addition to the carbonyl group, calculations can map out the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps.

Transition state analysis involves locating the exact geometry of the transition state and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For instance, a computational study on a related dimethoxybenzaldehyde derivative investigated the transition states of a multi-step reaction, highlighting the endothermic and exothermic nature of different steps. nih.gov

Elucidation of Energy Profiles for Key Synthetic Steps and Transformations

For the synthesis of this compound, a similar computational approach would involve modeling key steps like the introduction of the cyclohexyl group and the formylation of the benzene ring. An Intrinsic Reaction Coordinate (IRC) calculation would be performed to confirm that each identified transition state correctly connects the reactant and product of that step. mdpi.com The energy profile helps in identifying the rate-determining step—the step with the highest activation energy—which is a crucial piece of information for optimizing reaction conditions like temperature and reaction time.

Below is a hypothetical energy profile for a key transformation in the synthesis of this compound, based on methodologies applied to similar aromatic aldehydes.

Table 1: Hypothetical Energy Profile for a Synthetic Step

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Formylation | 2-Cyclohexyl-1-methoxybenzene + Vilsmeier reagent | TS1 | Intermediate Complex | 22.5 | -5.0 |

| Hydrolysis | Intermediate Complex + H₂O | TS2 | This compound | 15.3 | -20.8 |

Computational Studies of Catalyst-Substrate Interactions

Catalysts are essential for many synthetic routes, and understanding how they interact with the substrate is key to improving their efficiency. Computational modeling can visualize and quantify these interactions. Studies on benzaldehyde derivatives with various catalysts have shown that the strength of the catalyst-substrate interaction can significantly impact reactivity.

For instance, in organocatalyzed reactions using immobilized L-proline, NMR relaxation time analysis combined with computational models revealed that a stronger interaction between benzaldehyde derivatives and the catalyst surface leads to reduced catalytic activity. unife.it This is attributed to the aldehyde substrate inhibiting the formation of the necessary enamine intermediate by occupying the catalyst's active sites. unife.it

In another example involving photocatalysis, the acetalization of benzaldehydes was studied with a pCN/MXene hybrid catalyst. acs.org Computational results indicated that photogenerated charges create dual Lewis and Brønsted acid sites on the catalyst. acs.org These sites synergistically activate the benzaldehyde substrate, demonstrating how computational studies can uncover complex, light-dependent catalytic mechanisms. acs.org